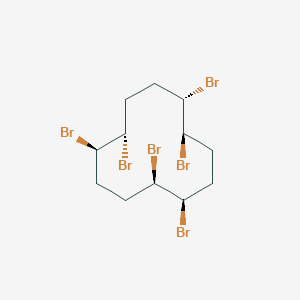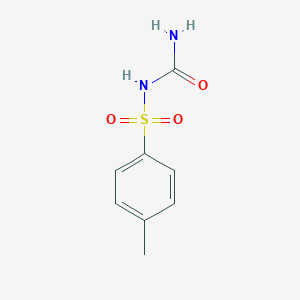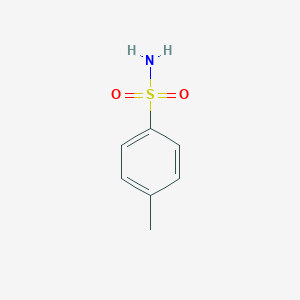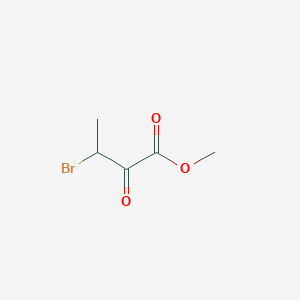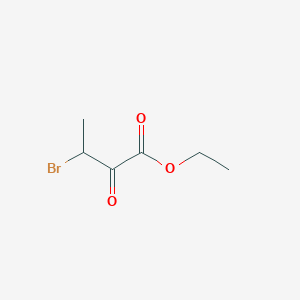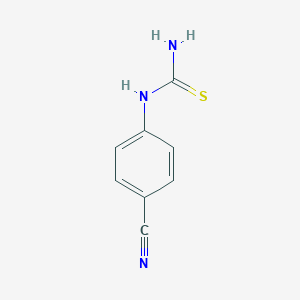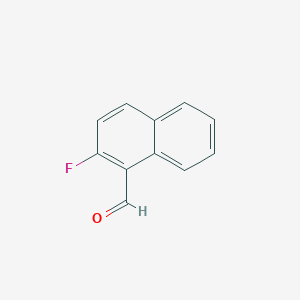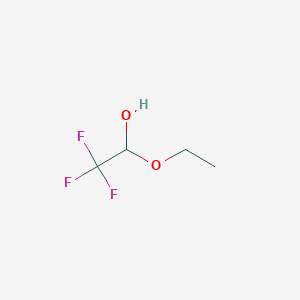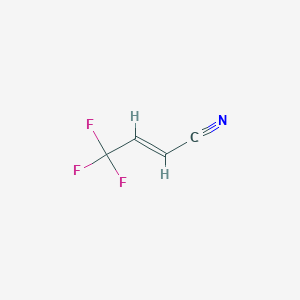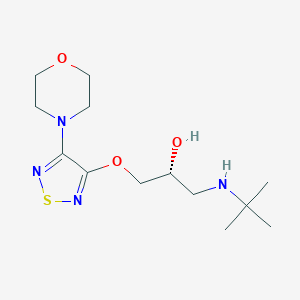
(+)-Timolol
Overview
Description
Synthesis Analysis
The synthesis of Timolol involves several chemical reactions, typically starting from readily available precursors. The exact process can vary depending on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
Timolol is a relatively small molecule, with a molecular formula of C13H24N4O3. It contains a morpholine ring and a tertiary amine group, which are key functional groups that enable its biological activity.Chemical Reactions Analysis
As a drug, Timolol doesn’t undergo significant chemical reactions under normal physiological conditions. However, it can be metabolized in the body, primarily in the liver, through reactions catalyzed by enzymes.Physical And Chemical Properties Analysis
Timolol is a white, odorless crystalline powder that is soluble in water, methanol, and alcohol. It has a melting point of about 200-201°C.Scientific Research Applications
Ocular Applications :
- It reduces intraocular pressure by blocking endogenous adrenergic stimulation contributing to the formation of aqueous humor by the ciliary processes, particularly useful in the treatment of glaucoma (Neufeld, 1979).
- Timolol has been shown to lower intraocular pressure at both 0.5% and 0.25% dose levels, indicating its effectiveness in various concentrations (Affrime et al., 1980).
- Innovations like contact lenses releasing timolol during exposure to natural daylight offer advantages over traditional eye-drops for glaucoma patients, suggesting a passive and sustained drug delivery mechanism (Mu et al., 2018).
- It may have a vasoconstrictive effect on the retinal arteries, influencing blood flow within the eye (Martin & Rabineau, 2005).
Cardiovascular Applications :
- Timolol significantly reduces heart rate and prevents the spread of ischemic damage in the myocardium, which is beneficial in conditions like acute myocardial ischemia (Lefer, Cohn, & Osman, 1977).
- It has been effective in treating angina, hypertension, and may reduce mortality and reinfarction rates in patients with myocardial infarction, indicating its broad cardiovascular applications (Dunn & Frohlich, 1981).
Neuroprotective Effects :
- Timolol has demonstrated direct neuroprotective effects against retinal damage, both in vitro and in vivo, indicating its potential in protecting neural tissues (Goto et al., 2002).
Dermatological Applications :
- It's used in dermatology for conditions like infantile hemangioma, pyogenic granulomas, Kaposi sarcoma, chronic wound healing, postsurgical wounds, acne vulgaris, rosacea, and eczema, showcasing its versatility (Alzaid et al., 2021).
Adverse Effects and Considerations :
- While generally well-tolerated, Timolol can cause allergic contact dermatitis in some cases, highlighting the need for careful monitoring and consideration of patient history (Vozmediano et al., 1986).
- Preservative-free 0.5% timolol eye drops minimize toxic adverse effects and are recommended for patients with ocular surface disease, long-term multidrop therapy, or discomfort due to preservatives (Rosin & Bell, 2013).
Safety And Hazards
Timolol is generally safe when used as prescribed, but it can cause side effects such as bradycardia, hypotension, and bronchospasm. It should be used with caution in patients with asthma, COPD, or heart failure.
Future Directions
Research into Timolol and similar drugs continues, with a focus on developing more selective beta-blockers, optimizing dosing regimens, and exploring new therapeutic applications.
Please consult relevant scientific literature and databases for more detailed and up-to-date information. Always refer to appropriate safety data sheets and medical guidelines when handling pharmaceutical substances.
properties
IUPAC Name |
(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJRIMJGRPQVNF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318141 | |
| Record name | (R)-Timolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Timolol | |
CAS RN |
26839-76-9 | |
| Record name | (R)-Timolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Timolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMOLOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BG20ZUO2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





